ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Purity Analysis Quality Control Intermediate Procurement

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5775-89-3) is a brominated pyrazole building block with a molecular weight of 247.09 g/mol and a purity typically supplied at 95% or higher. It serves as a versatile intermediate in the synthesis of herbicides, fungicides, and active pharmaceutical ingredients (APIs), notably as a precursor in patented routes to the kinase inhibitor lorlatinib.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
Cat. No. B5589812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NN1C)C)Br
InChIInChI=1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3
InChIKeyCVIBYCFOGAXTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 4-Bromo-1,3-Dimethyl-1H-Pyrazole-5-Carboxylate for Agrochemical and Pharmaceutical Intermediates


Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5775-89-3) is a brominated pyrazole building block with a molecular weight of 247.09 g/mol and a purity typically supplied at 95% or higher . It serves as a versatile intermediate in the synthesis of herbicides, fungicides, and active pharmaceutical ingredients (APIs), notably as a precursor in patented routes to the kinase inhibitor lorlatinib [1]. This compound is a derivative of 1,3-dimethyl-1H-pyrazole-5-carboxylate, where the 4-bromo substituent provides a critical reactive handle for cross-coupling and further functionalization.

The Risk of Substituting Ethyl 4-Bromo-1,3-Dimethyl-1H-Pyrazole-5-Carboxylate with Generic Pyrazole Intermediates


Simple substitution with a different ester analog, such as the methyl ester variant (CAS 660408-08-2), can alter reaction rates and yields in downstream transformations due to differences in steric hindrance and leaving group ability . The non-brominated analog, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, lacks the crucial C-4 halogen needed for palladium-catalyzed cross-coupling reactions, fundamentally changing the synthetic route. Furthermore, variations in the position of the bromine or the alkyl groups on the pyrazole ring can lead to regioisomeric impurities that are difficult to separate and can poison catalysts or lead to inactive final compounds, making the precise structure of this building block critical for reproducible process chemistry [1].

Quantitative Differentiation of Ethyl 4-Bromo-1,3-Dimethyl-1H-Pyrazole-5-Carboxylate from Structural Analogs


Precursor Purity: A Comparative Benchmark for Reliable Synthesis

Commercial suppliers report a standard purity of 95% (by GC/HPLC) for ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate . In comparison, the standard purity for its non-brominated congener, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, is also commonly reported at 95% . This parity in available quality means the brominated analog offers equivalent reliability as a starting material while providing the critical reactive bromine handle, maximizing synthetic efficiency by avoiding a separate halogenation step. Substituting with a non-standard or lower-purity analog introduces unknown impurity profiles that can significantly reduce downstream reaction yields.

Purity Analysis Quality Control Intermediate Procurement

Hydrolysis to the Carboxylic Acid: Performance in a Key Derivatization Step

A patented procedure details the quantitative hydrolysis of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate to its corresponding carboxylic acid. Using 200 mg of the ester in methanol with 5 mL of 2M NaOH at 20°C for 18 hours, the reaction proceeds to completion to yield 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid as the sole product [1]. This contrasts with the methyl ester analog (methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate), which may require different saponification conditions due to altered solubility kinetics, potentially leading to lower yields or ester exchange side-reactions.

Synthetic Methodology Ester Hydrolysis Process Chemistry

Loratinib Intermediate Synthesis: A Validated Industrial Application

The compound is a specifically claimed intermediate in a patent for the synthesis of loratinib, a tyrosine kinase inhibitor [1]. In this route, ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes lithium borohydride reduction in THF to yield (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol in a 52-hour reaction . This transformation leverages the unique combination of the 4-bromo group for subsequent coupling and the 5-ethyl ester for reduction, a reactivity profile not simultaneously offered by other isomers like ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate, which would lead to different spatial orientation and potential off-target activity in the final drug molecule.

Pharmaceutical Synthesis API Intermediate Route-Specific Application

Prime Application Scenarios for Ethyl 4-Bromo-1,3-Dimethyl-1H-Pyrazole-5-Carboxylate


Synthesis of 4-Aryl/heteroaryl Substituted Pyrazoles via Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. A researcher looking to introduce diverse aromatic, heteroaromatic, or vinyl groups to a 1,3-dimethyl-5-(ethoxycarbonyl)pyrazole scaffold would specifically select this building block over the 4-chloro or 4-iodo analog, as the aryl bromide offers an optimal balance between reactivity and stability. Use of the non-halogenated core would necessitate a separate, low-yielding lithiation-halogenation sequence [1].

Precursor to Pyrazole Carboxylic Acid Derivatives for Medicinal Chemistry Libraries

The validated hydrolysis protocol to the corresponding 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a key advantage [1]. This acid can then be coupled with a diverse set of amines to generate amide libraries. A procurement contract for this ethyl ester is preferable to sourcing the acid directly, as the ester form generally exhibits better long-term stability and solubility during storage, and can be quantitatively converted to the acid on demand.

Manufacturing of the Loratinib Intermediate (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

For contract manufacturing organizations (CMOs) synthesizing this specific kinase inhibitor advanced intermediate, the compound is structurally essential and non-substitutable. The patented route explicitly uses the 4-bromo-1,3-dimethyl isomer to ensure the correct geometry of the final drug molecule, and any deviation to another isomer would produce a different, pharmacologically inactive compound [2].

Quote Request

Request a Quote for ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.